molecular formula Cl2Cu4H6O6 B8022965 dicopper;chlorocopper(1+);hexahydroxide

dicopper;chlorocopper(1+);hexahydroxide

Cat. No.: B8022965
M. Wt: 427.13 g/mol
InChI Key: JNPOSJBMZIQEKM-UHFFFAOYSA-F
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Description

Preparation Methods

The synthesis of 6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one involves multiple stepsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one include other thiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of dicopper;chlorocopper(1+);hexahydroxide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity .

Properties

IUPAC Name

dicopper;chlorocopper(1+);hexahydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;4*+2;;;;;;/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPOSJBMZIQEKM-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2Cu4H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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